molecular formula C22H25N3S2 B12719791 (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-pyrrolidinyl)ethyl)- CAS No. 128368-39-8

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-pyrrolidinyl)ethyl)-

Cat. No.: B12719791
CAS No.: 128368-39-8
M. Wt: 395.6 g/mol
InChI Key: XRPYAVAJZMYYBL-UHFFFAOYSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-pyrrolidinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as sulfur or nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothieno Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via condensation reactions involving amines and carbonyl compounds.

    Functional Group Modifications: Introduction of the phenyl and pyrrolidinyl groups can be done through substitution reactions using appropriate halides and nucleophiles.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor desired product formation.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-pyrrolidinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of thione to sulfoxide or sulfone using oxidizing agents.

    Reduction: Reduction of the pyrimidine ring or other functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-pyrrolidinyl)ethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Affecting cellular pathways involved in disease processes.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothieno-pyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Thione-Containing Compounds: Molecules featuring the thione functional group.

    Pyrrolidinyl-Substituted Compounds: Compounds with pyrrolidinyl groups attached to various cores.

Uniqueness

(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(2-pyrrolidinyl)ethyl)- is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

128368-39-8

Molecular Formula

C22H25N3S2

Molecular Weight

395.6 g/mol

IUPAC Name

4-phenyl-3-(2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione

InChI

InChI=1S/C22H25N3S2/c26-22-23-21-19(17-10-4-5-11-18(17)27-21)20(16-8-2-1-3-9-16)25(22)15-14-24-12-6-7-13-24/h1-3,8-9H,4-7,10-15H2

InChI Key

XRPYAVAJZMYYBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N(C(=S)N=C3S2)CCN4CCCC4)C5=CC=CC=C5

Origin of Product

United States

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